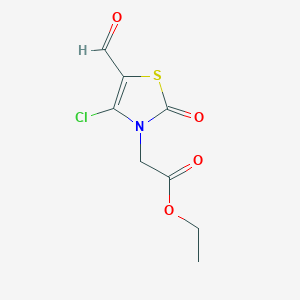![molecular formula C28H24O5 B383585 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one CAS No. 610751-82-1](/img/structure/B383585.png)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one is a complex organic compound that features a unique combination of benzodioxin, chromen, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one typically involves multiple steps:
Formation of the Benzodioxin Moiety: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Chromen Core: The chromen core is synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Attachment of the Phenyl Group: The phenyl group is introduced through a Williamson ether synthesis, where the phenol derivative reacts with an appropriate alkyl halide.
Final Coupling: The final step involves the coupling of the benzodioxin and chromen intermediates through a palladium-catalyzed Heck reaction, where the ethenyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethenyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen ring, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and benzodioxin rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, such as antimicrobial or anticancer properties, is of significant interest. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with unique properties.
作用机制
The mechanism by which 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxin and chromen moieties could play a role in binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
相似化合物的比较
Similar Compounds
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-one: Lacks the ethenylphenyl and ethyl groups, which may affect its reactivity and biological activity.
7-[(4-Ethenylphenyl)methoxy]-6-ethylchromen-4-one: Does not contain the benzodioxin moiety, potentially altering its chemical properties and applications.
6-Ethylchromen-4-one: A simpler structure that serves as a core for more complex derivatives.
Uniqueness
The unique combination of benzodioxin, chromen, and phenyl groups in 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one provides it with distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
属性
CAS 编号 |
610751-82-1 |
|---|---|
分子式 |
C28H24O5 |
分子量 |
440.5g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-ethenylphenyl)methoxy]-6-ethylchromen-4-one |
InChI |
InChI=1S/C28H24O5/c1-3-18-5-7-19(8-6-18)16-32-25-15-26-22(13-20(25)4-2)28(29)23(17-33-26)21-9-10-24-27(14-21)31-12-11-30-24/h3,5-10,13-15,17H,1,4,11-12,16H2,2H3 |
InChI 键 |
RGEFRPIYTNMSAZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C=C)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
规范 SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C=C)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B383506.png)
![2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B383508.png)

![allyl 6-methyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B383511.png)
![(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B383513.png)
![2-(4-(2-Methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383514.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B383515.png)



![Ethyl 2-[2-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B383523.png)
![3,3-dimethyl-2-methylene-N',N'-diphenylbicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B383524.png)
![Ethyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383525.png)
